molecular formula C17H14BrN3O3 B13708576 6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide

6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide

Cat. No.: B13708576
M. Wt: 388.2 g/mol
InChI Key: QIMZSPLGVPJOBP-UHFFFAOYSA-N
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Description

6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of a bromine atom, a methyl group, and a dioxin ring fused to an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide typically involves multiple steps. One common approach starts with the bromination of 1,4-benzodioxane using bromine in acetic acid to yield 6-bromo-1,4-benzodioxane . This intermediate can then undergo further reactions, such as alkylation and cyclization, to form the imidazo[1,5-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide is unique due to its specific combination of functional groups and its imidazo[1,5-a]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C17H14BrN3O3

Molecular Weight

388.2 g/mol

IUPAC Name

6-bromo-N-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide

InChI

InChI=1S/C17H14BrN3O3/c1-10-13(2-3-15-16(10)24-5-4-23-15)20-17(22)12-6-11(18)8-21-9-19-7-14(12)21/h2-3,6-9H,4-5H2,1H3,(H,20,22)

InChI Key

QIMZSPLGVPJOBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCCO2)NC(=O)C3=CC(=CN4C3=CN=C4)Br

Origin of Product

United States

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